molecular formula C16H18N2O2S B2709478 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034596-87-5

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2709478
CAS RN: 2034596-87-5
M. Wt: 302.39
InChI Key: ZVNAAGMNQWMPGJ-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea, also known as ATEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATEU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of ureas through reactions like the Lossen rearrangement, demonstrating a method for converting carboxylic acids to ureas with good yields under mild conditions. This process is notable for its environmental friendliness and cost-effectiveness due to the recyclability of byproducts (Thalluri, Mandal, et al., 2014).

Antioxidant Activity

  • It has been used as a base structure in the synthesis of derivatives with evaluated antioxidant activities. The synthesis process involves various reactions that lead to the formation of compounds with potential antioxidant properties, highlighting the chemical's role in creating molecules that could combat oxidative stress (George, Sabitha, et al., 2010).

Novel Phosphorane Synthesis

  • The compound has contributed to the development of novel phosphoranes containing urea derivatives. This research underscores the versatility of urea compounds in synthesizing new materials with potential applications in various chemical processes (Afshar, Islami, 2009).

Corrosion Inhibition

  • Derivatives of the chemical have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This research is crucial for industries looking to protect infrastructure and equipment from corrosion damage, thus extending their lifespan and ensuring safety (Mistry, Patel, et al., 2011).

Acetylcholinesterase Inhibition

  • Researchers have synthesized a series of compounds related to the base chemical to assess their antiacetylcholinesterase activity. This line of research is significant for the potential development of treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Vidaluc, Calmel, et al., 1995).

properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-5-3-4-6-14(11)18-16(20)17-10-9-13-7-8-15(21-13)12(2)19/h3-8H,9-10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAAGMNQWMPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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